N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine is an organic compound that features both an aminoethyl group and an anthracenylmethyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine typically involves the reaction of anthracene-9-carbaldehyde with ethane-1,2-diamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, while the anthracene moiety can participate in π-π interactions. These interactions enable the compound to modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but lacks the anthracene moiety.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups but no anthracene moiety.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Contains a pyridine moiety instead of anthracene.
Uniqueness
N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine is unique due to the presence of the anthracene moiety, which imparts distinct fluorescent properties and the ability to participate in π-π interactions. This makes it particularly valuable in applications requiring fluorescence and specific molecular interactions.
Properties
CAS No. |
449142-76-1 |
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Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N'-[2-(anthracen-9-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C19H23N3/c20-9-10-21-11-12-22-14-19-17-7-3-1-5-15(17)13-16-6-2-4-8-18(16)19/h1-8,13,21-22H,9-12,14,20H2 |
InChI Key |
JETZYPUXSPUBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCNCCN |
Origin of Product |
United States |
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